molecular formula C14H19N3O2 B4641480 N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide

N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide

Cat. No.: B4641480
M. Wt: 261.32 g/mol
InChI Key: JDSHOZXXTIURQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide is an organic compound known for its application as a corrosion inhibitor. It is a heterocyclic compound containing a piperidine ring substituted with a 3-methylphenyl group and two carboxamide groups. This compound has been studied for its effectiveness in preventing the corrosion of metals, particularly in acidic environments .

Preparation Methods

The synthesis of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N1-(3-methylphenyl)piperidine-1,4-dicarboxamide exerts its effects as a corrosion inhibitor involves adsorption onto the metal surface. The compound forms a protective layer that prevents the metal from coming into contact with corrosive agents. This adsorption process is influenced by the presence of electron-rich species such as nitrogen and oxygen atoms in the compound’s structure, which interact with the metal surface .

Comparison with Similar Compounds

N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:

The uniqueness of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide lies in its dual carboxamide groups, which enhance its ability to adsorb onto metal surfaces and provide effective corrosion inhibition.

Properties

IUPAC Name

1-N-(3-methylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-3-2-4-12(9-10)16-14(19)17-7-5-11(6-8-17)13(15)18/h2-4,9,11H,5-8H2,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSHOZXXTIURQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N~1~-(3-methylphenyl)piperidine-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.